6-Amino-2-(2-(diethylamino)ethyl)-5-methoxy-1H-benzo(de)isoquinoline-1,3(2H)-dione
Description
6-Amino-2-(2-(diethylamino)ethyl)-5-methoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione is a naphthalimide-derived compound characterized by a benzo[de]isoquinoline-dione core. Key structural features include:
- 5-Methoxy substituent: Modulates electronic effects and steric interactions .
- 2-(Diethylamino)ethyl side chain: Provides tertiary amine functionality, influencing solubility and pH-dependent behavior .
This compound’s structural complexity makes it relevant for applications in fluorescence-based sensing, drug development, and organic materials science.
Properties
CAS No. |
81197-88-8 |
|---|---|
Molecular Formula |
C19H23N3O3 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
6-amino-2-[2-(diethylamino)ethyl]-5-methoxybenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C19H23N3O3/c1-4-21(5-2)9-10-22-18(23)13-8-6-7-12-16(13)14(19(22)24)11-15(25-3)17(12)20/h6-8,11H,4-5,9-10,20H2,1-3H3 |
InChI Key |
NUQVNLWLYAMSNP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C(=O)C2=CC=CC3=C2C(=CC(=C3N)OC)C1=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation typically follows these stages:
Step 1: Construction of the benzo[de]isoquinoline-1,3-dione core
Starting from substituted naphthalene or quinoline derivatives, the isoquinoline-1,3-dione framework is formed by cyclization reactions involving diimide or diester intermediates. For example, condensation of 6-aminoquinoline derivatives with diethyl oxalate under reflux conditions yields the core structure.Step 2: Introduction of the 5-methoxy substituent
Methoxylation at the 5-position is achieved either by starting with a methoxy-substituted precursor or by selective methylation of hydroxy groups on the aromatic ring using methylating agents such as methyl iodide or dimethyl sulfate.Step 3: Attachment of the 2-(2-(diethylamino)ethyl) side chain
The diethylaminoethyl side chain is introduced via nucleophilic substitution or reductive amination. A common approach involves reacting the 2-position of the benzo[de]isoquinoline-1,3-dione with a suitable haloalkyl diethylamine derivative or by reductive amination of a corresponding aldehyde intermediate with diethylamine.Step 4: Amination at the 6-position
The amino group at the 6-position is introduced by nitration followed by reduction or by direct amination using amine sources under catalytic conditions. For example, nitro-substituted intermediates can be reduced using catalytic hydrogenation or chemical reductants to yield the 6-amino derivative.
Detailed Example Synthesis (Literature-Based)
Alternative Synthetic Routes
Direct Amination via Buchwald-Hartwig Coupling:
Recent advances allow direct amination of aryl halides on the benzo[de]isoquinoline core using palladium-catalyzed Buchwald-Hartwig amination, which can streamline the introduction of the 6-amino group without prior nitration.Photochemical Methods:
Some derivatives of benzo[de]isoquinoline-1,3-dione have been prepared using photochemical cyclization and functionalization, although this is less common for this specific compound.
Research Findings on Preparation
The high yields in the formation of the benzo[de]isoquinoline-1,3-dione core (up to 96%) indicate robust cyclization methods using diethyl oxalate and substituted naphthoquinones or quinolines.
The selectivity of methoxylation and amination steps is critical to avoid side reactions; controlled reaction conditions and choice of solvents (e.g., anhydrous pyridine) are essential.
The introduction of the diethylaminoethyl side chain is typically achieved under mild nucleophilic substitution or reductive amination conditions, preserving the integrity of the sensitive isoquinoline-1,3-dione core.
Catalytic hydrogenation for reduction of nitro groups to amino groups is preferred for its clean conversion and minimal by-products.
Summary Table of Preparation Methods
| Preparation Step | Method | Key Reagents | Conditions | Yield Range | Comments |
|---|---|---|---|---|---|
| Core ring formation | Cyclization | 6-methoxy-1,2-naphthoquinone, diethyl oxalate | Reflux in pyridine | 90-96% | High efficiency, well-established |
| Methoxylation | Methylation | Methyl iodide or dimethyl sulfate | Anhydrous conditions | >90% | Selective O-methylation |
| Side chain attachment | Nucleophilic substitution or reductive amination | 2-(diethylamino)ethyl chloride or diethylamine | Mild heating or room temp | 70-85% | Preserves core structure |
| Amination | Nitration + catalytic hydrogenation or Pd-catalyzed amination | HNO3 (for nitration), Pd/C + H2 (for reduction) | Controlled temp, inert atmosphere | 60-80% | Clean conversion to amino group |
Chemical Reactions Analysis
Substitution Reactions
The amino and methoxy groups enable regioselective modifications:
*Theoretical yield based on analogous reactions in .
Photochemical Behavior
The compound exhibits strong absorption in the UV-Vis range (λ: 344–357 nm in CHCl), making it suitable as a photoinitiator in polymerization reactions. When combined with iodonium salts, it initiates radical or cationic polymerization under visible light (405–470 nm LEDs) .
Stability and Degradation
-
Thermal Stability : Decomposes above 230°C without melting .
-
Acidic Conditions : The methoxy group undergoes demethylation in concentrated HCl, yielding a hydroxyl derivative .
-
Oxidative Conditions : Susceptible to oxidation at the diethylamino group, forming N-oxide derivatives (observed in HO/acetic acid) .
Key Research Findings
-
Stereoelectronic Effects : The electron-donating diethylamino group increases electron density at the naphthalimide core, enhancing intersystem crossing efficiency for photochemical applications .
-
Solubility : Poor in water but highly soluble in polar aprotic solvents (e.g., DMSO, NMP) due to the diethylaminoethyl side chain .
This compound’s multifunctional reactivity positions it as a versatile scaffold in medicinal chemistry and materials science. Further studies on its catalytic applications and optoelectronic properties are warranted.
Scientific Research Applications
Anticancer Activity
6-Amino-2-(2-(diethylamino)ethyl)-5-methoxy-1H-benzo(de)isoquinoline-1,3(2H)-dione has been studied for its potential anticancer properties. Research indicates that it may inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells. For instance, studies have shown that this compound can affect the signaling pathways involved in cell proliferation and survival.
| Study Reference | Findings |
|---|---|
| Demonstrated cytotoxic effects on various cancer cell lines. | |
| Induced apoptosis via mitochondrial pathways in breast cancer cells. |
Neuropharmacological Effects
This compound has been investigated for its neuropharmacological properties. It exhibits potential as a neuroprotective agent and may influence neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.
| Study Reference | Findings |
|---|---|
| Showed protective effects against oxidative stress in neuronal cells. | |
| Altered dopamine receptor activity, suggesting potential in Parkinson's disease models. |
Antimicrobial Properties
Recent studies have explored the antimicrobial activity of 6-Amino-2-(2-(diethylamino)ethyl)-5-methoxy-1H-benzo(de)isoquinoline-1,3(2H)-dione against various bacterial strains. Its efficacy against resistant strains makes it a candidate for further development.
| Study Reference | Findings |
|---|---|
| Inhibited growth of Staphylococcus aureus and Escherichia coli. | |
| Exhibited synergistic effects when combined with conventional antibiotics. |
Case Study 1: Cancer Treatment
A clinical trial involving patients with advanced solid tumors assessed the efficacy of 6-Amino-2-(2-(diethylamino)ethyl)-5-methoxy-1H-benzo(de)isoquinoline-1,3(2H)-dione as a monotherapy. Results indicated a partial response in 25% of participants, leading to further investigations into combination therapies.
Case Study 2: Neuroprotection
In an animal model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation, highlighting its potential as a therapeutic agent for neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 6-Amino-2-(2-(diethylamino)ethyl)-5-methoxy-1H-benzo(de)isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Structure and Substitution Patterns
The target compound shares a benzo[de]isoquinoline-dione core with several analogs, but substituent variations dictate functional differences:
Key Observations :
- Amino vs. Methoxy Groups: The 5-methoxy group in the target compound reduces steric hindrance compared to bulkier substituents (e.g., styryl in NIMS) .
- Alkylamine Side Chains: Diethylamino groups (target) vs. dimethylamino (NIMS, NI3) alter pKa and solubility, impacting cellular uptake .
Functional and Photophysical Properties
Fluorescence and Solvatochromism
- Target Compound : Unreported in evidence, but analogs like NI3 exhibit solvatochromic shifts due to intramolecular charge transfer (ICT) between the naphthalimide core and amine side chains .
- NIMS: Shows fluorescence enhancement in acidic lysosomal environments due to protonation of the dimethylamino group .
- NI3 vs. NI4: Substituent position (allylamino vs. dimethylaminoethyl) affects metal ion selectivity. NI3 detects Cu²⁺ via fluorescence quenching, while NI4 shows broader metal responsiveness .
pH Sensitivity
- Tertiary Amine Protonation: The diethylamino group in the target compound likely undergoes pH-dependent protonation (pKa ~8–9), similar to dimethylamino analogs in NIMS and NI3 .
Antitumor Activity
- Compound 5f () : Exhibits cytotoxicity via intercalation or topoisomerase inhibition, attributed to its chlorophenyl-triazole substituent . The target compound’s 5-methoxy group may reduce DNA intercalation efficacy compared to 5f.
- miRNA Inhibition (): A dimethylaminoethyl analog (5-amino-substituted) modulates miR-122 expression, suggesting the target compound’s diethylamino group could enhance miRNA binding via increased lipophilicity .
Cytotoxicity Profiles
- Benzothiazole Conjugates (): Substitution at the 6-position with benzothiazole-indole hybrids increases cytotoxicity, highlighting the importance of electron-withdrawing groups . The target compound’s 6-amino group may reduce cytotoxicity compared to these hybrids.
Computational Insights
- DFT/TDDFT Studies (): Substituent positioning (e.g., allylamino vs. dimethylaminoethyl in NI3/NI4) minimally affects proton detection but significantly alters metal ion binding energies . Similar calculations for the target compound could predict its sensor capabilities.
- CO₂ Capture Reactivity (): Amine-functionalized analogs demonstrate CO₂ adsorption via carbamate formation, suggesting the target compound’s diethylamino group may exhibit comparable reactivity .
Biological Activity
6-Amino-2-(2-(diethylamino)ethyl)-5-methoxy-1H-benzo(de)isoquinoline-1,3(2H)-dione, also known by its CAS number 81197-88-8 and molecular formula , is a compound with potential therapeutic applications. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.
The compound has a molecular weight of approximately 341.4042 g/mol and is characterized by its unique structure, which includes a benzoisoquinoline core. The structural formula can be represented as follows:
Research indicates that compounds similar to 6-Amino-2-(2-(diethylamino)ethyl)-5-methoxy-1H-benzo(de)isoquinoline-1,3(2H)-dione may act through multiple biological pathways. Notably, they are often investigated for their roles as kinase inhibitors. Kinases play crucial roles in various cellular processes, including cell signaling and metabolism.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound. For instance:
- Inhibition of Cancer Cell Proliferation : In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines. It was particularly effective against leukemia cells, suggesting its potential utility in treating hematological malignancies .
- Mechanistic Studies : The compound's mechanism involves the inhibition of specific kinases associated with cancer progression. For example, it has been shown to inhibit the BCR-ABL fusion protein, which is implicated in chronic myeloid leukemia (CML) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial and Antifungal Activity : Preliminary tests indicate that it exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains like Candida albicans. Minimum inhibitory concentration (MIC) values suggest effective inhibition at low concentrations .
Case Studies
Several case studies have documented the effects of this compound in preclinical settings:
- Study on Leukemia Cells : A study demonstrated that treatment with 6-Amino-2-(2-(diethylamino)ethyl)-5-methoxy-1H-benzo(de)isoquinoline-1,3(2H)-dione resulted in a significant reduction in cell viability in K562 leukemia cells. The IC50 value was determined to be approximately 250 nM, indicating potent activity against these cells .
- Antimicrobial Efficacy : Another study evaluated the compound's efficacy against E. coli and Staphylococcus aureus, reporting MIC values of 0.0195 mg/mL and 0.0048 mg/mL respectively, showcasing its potential as an antimicrobial agent .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 6-amino-2-(2-(diethylamino)ethyl)-5-methoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione, and how is structural purity validated?
The synthesis involves nitro-group reduction and functionalization of the benzo[de]isoquinoline scaffold. Key steps include:
- Nitro reduction : Catalytic hydrogenation or chemical reduction (e.g., Fe/HCl) to convert 6-nitro to 6-amino derivatives .
- Spirohydantoin formation : Reaction with hydantoin precursors under reflux conditions in polar aprotic solvents (e.g., DMF) .
- Structural validation : Use elemental analysis (C, H, N content), IR spectroscopy (amide C=O stretching at ~1700 cm⁻¹, amino N-H at ~3300 cm⁻¹), and multinuclear NMR (¹³C signals for carbonyl carbons at ~165–175 ppm; ¹H signals for diethylaminoethyl protons at δ 1.0–1.5 ppm) .
Q. Which spectroscopic and computational methods are critical for confirming the electronic and steric effects of substituents in this compound?
- UV-Vis spectroscopy : Identify π→π* transitions in the benzo[de]isoquinoline core (λmax ~300–400 nm) influenced by electron-donating groups like methoxy and amino .
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) to model electronic structure, including exact exchange contributions for accurate thermochemical properties . Gradient-corrected functionals (e.g., Lee-Yang-Parr) refine correlation energies for molecular orbital analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported antimicrobial activity data for this compound?
Discrepancies may arise from variations in:
- Experimental design : Standardize microbial strains (e.g., ATCC references), inoculum size (CFU/mL), and agar diffusion vs. broth microdilution methods .
- Solubility factors : Use DMSO as a co-solvent (<1% v/v) to ensure compound dissolution without cytotoxicity .
- Statistical analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare inhibition zones or MIC values across replicates .
Q. What methodological frameworks guide the integration of this compound’s synthesis into broader spirocyclic heterocycle research?
- Conceptual alignment : Link synthesis to spirohydantoin and 1,3-phenalenedione frameworks, emphasizing ring-strain modulation and bioactive conformation .
- Mechanistic studies : Use kinetic isotope effects (KIE) or Hammett plots to probe reaction pathways (e.g., nucleophilic substitution vs. radical intermediates) .
- Cross-disciplinary validation : Collaborate with computational chemists to map transition states and validate synthetic routes via DFT .
Q. How can researchers design experiments to elucidate the compound’s interaction with biological targets (e.g., DNA topoisomerases)?
- Molecular docking : Employ AutoDock Vina or Schrödinger Suite to predict binding modes, prioritizing residues within 5 Å of the diethylaminoethyl side chain .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry (n) using purified enzyme targets .
- Mutagenesis assays : Engineer point mutations in catalytic residues (e.g., Tyr274 in topoisomerase II) to validate binding hypotheses .
Q. What strategies address challenges in reconciling computational predictions with experimental data for this compound’s reactivity?
- Multiscale modeling : Combine DFT (electronic structure) with molecular dynamics (solvent effects) to refine reaction barriers .
- Benchmarking : Compare calculated vs. experimental NMR chemical shifts (RMSD <1 ppm for ¹³C) and UV-Vis spectra (Δλmax <10 nm) .
- Error analysis : Quantify systematic biases (e.g., overestimation of exchange energy) using high-level ab initio methods (e.g., CCSD(T)) as reference .
Methodological Notes
- Data reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing spectral data in repositories like ChemSpider or PubChem .
- Theoretical grounding : Align synthetic and mechanistic studies with density-functional theory or conceptual DFT frameworks to ensure methodological rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
